(1-Ethyl-2-oxopiperidin-3-yl)methanaminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Ethyl-2-oxopiperidin-3-yl)methanaminium chloride is a quaternary ammonium compound with a piperidine ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-2-oxopiperidin-3-yl)methanaminium chloride typically involves the reaction of 1-ethyl-2-oxopiperidine with methanaminium chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the formation of the quaternary ammonium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include steps such as purification through recrystallization or chromatography to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Ethyl-2-oxopiperidin-3-yl)methanaminium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or acetate ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reactions are typically carried out in aqueous or alcoholic solutions with the appropriate nucleophile.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted quaternary ammonium salts.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1-Ethyl-2-oxopiperidin-3-yl)methanaminium chloride is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts and as a phase-transfer catalyst.
Biology
Medicine
In medicine, it may be explored for its antimicrobial properties and potential use in drug delivery systems.
Industry
Industrially, this compound can be used in the formulation of cleaning agents and disinfectants due to its surfactant properties.
Wirkmechanismus
The mechanism of action of (1-Ethyl-2-oxopiperidin-3-yl)methanaminium chloride involves its interaction with cellular membranes. The quaternary ammonium group can disrupt membrane integrity, leading to increased permeability and potential cell lysis. This mechanism is particularly relevant in its antimicrobial activity, where it targets bacterial cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetramethylammonium chloride
- Benzalkonium chloride
- Cetyltrimethylammonium chloride
Uniqueness
Compared to similar compounds, (1-Ethyl-2-oxopiperidin-3-yl)methanaminium chloride has a unique piperidine ring structure, which may confer different physicochemical properties and biological activities. Its specific structure allows for targeted applications in various fields, distinguishing it from other quaternary ammonium compounds.
Eigenschaften
CAS-Nummer |
2080412-61-7 |
---|---|
Molekularformel |
C8H17ClN2O |
Molekulargewicht |
192.68 g/mol |
IUPAC-Name |
3-(aminomethyl)-1-ethylpiperidin-2-one;hydrochloride |
InChI |
InChI=1S/C8H16N2O.ClH/c1-2-10-5-3-4-7(6-9)8(10)11;/h7H,2-6,9H2,1H3;1H |
InChI-Schlüssel |
QYZUPMZBRIQUFN-UHFFFAOYSA-N |
SMILES |
CCN1CCCC(C1=O)C[NH3+].[Cl-] |
Kanonische SMILES |
CCN1CCCC(C1=O)CN.Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.